molecular formula C17H16O2 B2943493 cyclopropyl({4'-methoxy-[1,1'-biphenyl]-4-yl})methanone CAS No. 865659-55-8

cyclopropyl({4'-methoxy-[1,1'-biphenyl]-4-yl})methanone

Cat. No.: B2943493
CAS No.: 865659-55-8
M. Wt: 252.313
InChI Key: CASXYKFSVICGKG-UHFFFAOYSA-N
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Description

Cyclopropyl({4'-methoxy-[1,1'-biphenyl]-4-yl})methanone is a structurally complex organic compound featuring a biphenyl core substituted with a methoxy group at the 4'-position and a cyclopropane ring directly attached to a ketone moiety at the 4-position. This compound combines the electronic effects of the methoxy group (electron-donating) with the steric and electronic constraints of the cyclopropane ring, making it a unique candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

cyclopropyl-[4-(4-methoxyphenyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-19-16-10-8-13(9-11-16)12-2-4-14(5-3-12)17(18)15-6-7-15/h2-5,8-11,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASXYKFSVICGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyl({4’-methoxy-[1,1’-biphenyl]-4-yl})methanone typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the biphenyl structure using methyl iodide and a base such as potassium carbonate.

    Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, often using a carbene precursor such as diazomethane in the presence of a catalyst like rhodium or copper.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of greener solvents may be employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, converting the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous conditions or potassium tert-butoxide in aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Cyclopropyl({4’-methoxy-[1,1’-biphenyl]-4-yl})methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclopropyl({4’-methoxy-[1,1’-biphenyl]-4-yl})methanone involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts significant strain to the molecule, making it highly reactive. This reactivity allows the compound to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy group may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents logP (Calculated/Predicted) Notable Properties/Applications References
Cyclopropyl({4'-methoxy-[1,1'-biphenyl]-4-yl})methanone C₁₇H₁₆O₂ ~260.3 4'-methoxy, cyclopropane-ketone ~3.5 (estimated) Potential kinase inhibition, drug intermediates
1-(4′-Methoxy-[1,1′-biphenyl]-4-yl)ethanone C₁₅H₁₄O₂ 226.27 4'-methoxy, acetyl ~2.8 Simpler analog; intermediate in organic synthesis
(4-Benzylpiperazin-1-yl)([1,1'-biphenyl]-4-yl)methanone C₂₄H₂₄N₂O 356.47 Biphenyl, benzylpiperazine 4.137 Higher logP; potential CNS activity
(4'-Bromo-[1,1'-biphenyl]-4-yl)(phenyl)methanone C₁₉H₁₃BrO 337.22 4'-bromo, phenyl-ketone ~4.0 Electrophilic reactivity; halogenated intermediates
(4'-Fluoro-[1,1'-biphenyl]-4-yl)(3-methoxyphenyl)methanone C₂₀H₁₅O₂F 306.33 4'-fluoro, 3-methoxyphenyl ~3.8 Dual electronic effects; fluorinated drug candidates
KT195 (Triazole-piperidine derivative) C₂₅H₂₃N₃O₂ 438.53 4'-methoxy, triazole-piperidine Inhibitor of metabolic enzymes

Substituent Effects on Electronic and Steric Properties

  • Methoxy vs. Halogen Substituents : The 4'-methoxy group in the target compound donates electron density via resonance, enhancing the electron-rich nature of the biphenyl system. In contrast, halogenated analogs (e.g., 4'-bromo or 4'-fluoro; ) exhibit electron-withdrawing effects, which may alter reactivity in cross-coupling reactions or binding affinities in biological targets.
  • Cyclopropane vs. By comparison, the benzylpiperazine group in adds basicity and hydrogen-bonding capacity, which could enhance solubility and target engagement in drug design.

Physicochemical and Pharmacokinetic Insights

  • Molecular Weight and logP: The target compound (~260 Da, logP ~3.5) is intermediate in size and lipophilicity compared to simpler analogs like 1-(4′-methoxybiphenyl)ethanone (226 Da, logP ~2.8; ) and bulkier derivatives like the benzylpiperazine compound (356 Da, logP 4.137; ). This balance may favor membrane permeability in drug discovery.

Biological Activity

Cyclopropyl({4'-methoxy-[1,1'-biphenyl]-4-yl})methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a methanone structure that is further substituted with a 4'-methoxy-[1,1'-biphenyl] moiety. The molecular formula is C16H16O, and its structure can be represented as follows:

\text{Cyclopropyl 4 methoxy 1 1 biphenyl 4 yl})methanone}

Inhibition of LIM Kinases

Recent studies have highlighted the compound's role as an inhibitor of LIM kinases (LIMK1 and LIMK2), which are crucial in cytoskeleton remodeling. The inhibition constants (Ki values) for cyclopropyl derivatives have shown promising results, with values often below 50 nM for LIMK1 and LIMK2. The presence of the cyclopropyl group appears to enhance selectivity towards LIMK1 over LIMK2 in some derivatives, indicating a potential for targeted therapeutic applications in diseases where LIMK activity is dysregulated .

Cytotoxicity and Selectivity

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against several types of cancer cells, including breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutic agents .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were assessed through several assays, including protein denaturation inhibition and hemolysis assays. Results indicated that this compound effectively inhibited protein denaturation at concentrations as low as 25 µg/mL, showcasing its potential as an anti-inflammatory agent .

Case Study 1: Cancer Treatment

In a recent study involving a series of cyclopropyl derivatives, researchers observed that compounds similar to this compound exhibited enhanced apoptosis in cancer cells when combined with conventional therapies. The combination treatment led to a synergistic effect, significantly reducing cell viability compared to monotherapy .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. This compound was shown to reduce oxidative stress markers and improve neuronal survival in vitro. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Summary of Research Findings

Biological Activity Assay Type IC50 / Ki Value Comments
LIMK InhibitionEnzyme Inhibition Assay< 50 nMSelective for LIMK1 over LIMK2
CytotoxicityCancer Cell Viability Assay10 - 30 µMModerate potency against MCF-7 and A549 cells
Anti-inflammatoryProtein Denaturation Assay25 µg/mLEffective inhibition observed
NeuroprotectionOxidative Stress ModelNot quantifiedImproved neuronal survival noted

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